1-Ethyl-2-hydroxy-4-methyl-6-oxo-5-[(4-phenyldiazenylphenyl)diazenyl]pyridine-3-carbonitrile
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Overview
Description
1-Ethyl-2-hydroxy-4-methyl-6-oxo-5-[(4-phenyldiazenylphenyl)diazenyl]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of pyridones This compound is characterized by its unique structure, which includes cyano, ethyl, hydroxy, methyl, and phenylazo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-hydroxy-4-methyl-6-oxo-5-[(4-phenyldiazenylphenyl)diazenyl]pyridine-3-carbonitrile typically involves multiple steps. One common method involves the reaction of 3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone with diazonium salts derived from 4-aminobenzene. The reaction is carried out under acidic conditions, often using hydrochloric acid as the catalyst. The resulting product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2-hydroxy-4-methyl-6-oxo-5-[(4-phenyldiazenylphenyl)diazenyl]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1-Ethyl-2-hydroxy-4-methyl-6-oxo-5-[(4-phenyldiazenylphenyl)diazenyl]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in drug development, particularly as an anti-cancer agent.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color properties
Mechanism of Action
The mechanism of action of 1-Ethyl-2-hydroxy-4-methyl-6-oxo-5-[(4-phenyldiazenylphenyl)diazenyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interfere with cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone: This compound shares a similar pyridone structure but lacks the phenylazo groups.
3-Cyano-6-methoxymethyl-4-methyl-2(1H)-pyridone: This compound has a methoxymethyl group instead of the ethyl group
Uniqueness
1-Ethyl-2-hydroxy-4-methyl-6-oxo-5-[(4-phenyldiazenylphenyl)diazenyl]pyridine-3-carbonitrile is unique due to its dual phenylazo groups, which contribute to its distinct chemical and physical properties.
Properties
CAS No. |
111362-68-6 |
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Molecular Formula |
C21H18N6O2 |
Molecular Weight |
386.415 |
IUPAC Name |
1-ethyl-4-methyl-2,6-dioxo-5-[(4-phenyldiazenylphenyl)hydrazinylidene]pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H18N6O2/c1-3-27-20(28)18(13-22)14(2)19(21(27)29)26-25-17-11-9-16(10-12-17)24-23-15-7-5-4-6-8-15/h4-12,25H,3H2,1-2H3 |
InChI Key |
RTJFBYUHEVONIL-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(=C(C(=NNC2=CC=C(C=C2)N=NC3=CC=CC=C3)C1=O)C)C#N |
Synonyms |
3-Cyano-1-ethyl-6-hydroxy-4-methyl-5-[4-(phenylazo)phenylazo]-2-pyridone |
Origin of Product |
United States |
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